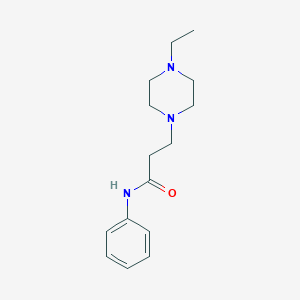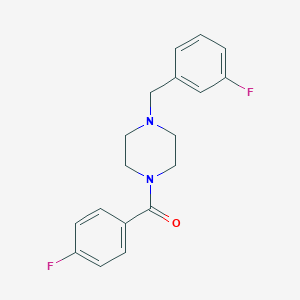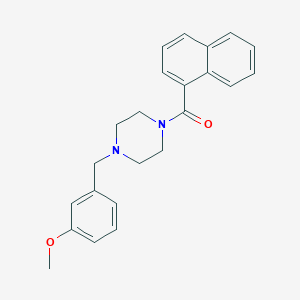
3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide, also known as EPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of piperazine and has a phenylpropanamide group attached to it. EPPA is a white crystalline powder that is soluble in water and organic solvents. In
Mechanism of Action
The exact mechanism of action of 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating the activity of neurotransmitters such as serotonin, dopamine, and GABA in the brain. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine in the brain. This compound has also been shown to reduce the levels of cortisol, a hormone that is associated with stress and anxiety. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has a number of advantages for lab experiments. It is relatively easy to synthesize and has a high level of purity. This compound is also stable under a wide range of conditions, which makes it suitable for a variety of experiments. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, this compound has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Future Directions
There are a number of future directions for research on 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress in the brain. Another area of interest is the potential use of this compound in the treatment of anxiety and depression. This compound has been shown to have anxiolytic and antidepressant properties, which may make it a useful therapeutic agent. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have anticonvulsant, antidepressant, and anxiolytic properties. This compound has also been investigated for its potential use in the treatment of neuropathic pain, Parkinson's disease, and schizophrenia. While further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications, it is clear that this compound has significant potential as a therapeutic agent.
Synthesis Methods
The synthesis of 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide involves the reaction of 4-ethylpiperazine with phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields this compound as a white crystalline solid. The purity of the compound can be increased by recrystallization from an appropriate solvent.
Scientific Research Applications
3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant, antidepressant, and anxiolytic properties. This compound has also been investigated for its potential use in the treatment of neuropathic pain, Parkinson's disease, and schizophrenia.
properties
Molecular Formula |
C15H23N3O |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C15H23N3O/c1-2-17-10-12-18(13-11-17)9-8-15(19)16-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,16,19) |
InChI Key |
WGFUNXCKFXXEAP-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=CC=C2 |
solubility |
39.2 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




methanone](/img/structure/B248466.png)
![(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248467.png)
![1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248468.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine](/img/structure/B248469.png)

![1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B248473.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine](/img/structure/B248475.png)
![(3,5-Dimethoxy-phenyl)-[4-(2-trifluoromethyl-benzyl)-piperazin-1-yl]-methanone](/img/structure/B248478.png)
![2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethanone](/img/structure/B248479.png)
![2-(4-Chlorophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B248483.png)


